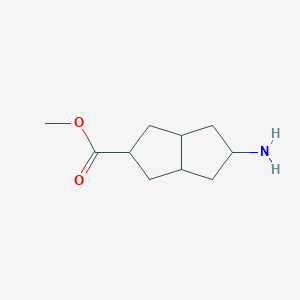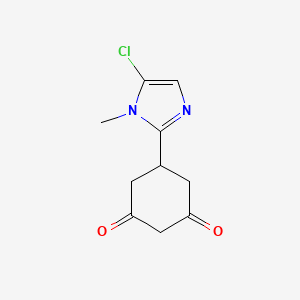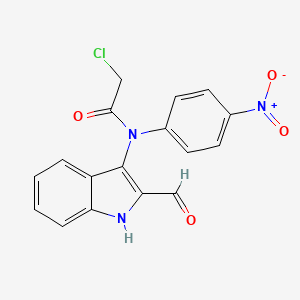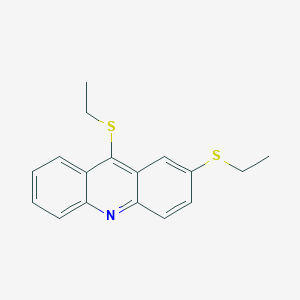![molecular formula C23H21N3O2 B12940686 Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate CAS No. 655238-67-8](/img/structure/B12940686.png)
Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3-(acridin-9-ylamino)-4-methylphenyl)carbamate is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including anti-cancer, anti-viral, and anti-bacterial properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-(acridin-9-ylamino)-4-methylphenyl)carbamate typically involves the following steps:
Formation of Acridine Derivative: The initial step involves the synthesis of the acridine derivative.
Coupling Reaction: The acridine derivative is then coupled with 3-amino-4-methylphenyl isocyanate in the presence of a suitable base such as triethylamine.
Esterification: The final step involves the esterification of the resulting product with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3-(acridin-9-ylamino)-4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding acridine N-oxide derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives.
Applications De Recherche Scientifique
Ethyl (3-(acridin-9-ylamino)-4-methylphenyl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl (3-(acridin-9-ylamino)-4-methylphenyl)carbamate primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the DNA helix and inhibiting DNA replication and transcription . This leads to cell cycle arrest and apoptosis in cancer cells. The compound also targets topoisomerase enzymes, further contributing to its anti-cancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Aminoacridine: Known for its DNA intercalating properties and use as an anti-cancer agent.
Amsacrine: A clinically used anti-cancer drug that also targets topoisomerase enzymes.
Triazoloacridone: Another acridine derivative with potent anti-tumor activity.
Uniqueness
Ethyl (3-(acridin-9-ylamino)-4-methylphenyl)carbamate is unique due to its specific substitution pattern, which enhances its DNA intercalating ability and anti-cancer activity compared to other acridine derivatives . Its ethyl carbamate group also contributes to its solubility and bioavailability, making it a promising candidate for further research and development .
Propriétés
Numéro CAS |
655238-67-8 |
|---|---|
Formule moléculaire |
C23H21N3O2 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
ethyl N-[3-(acridin-9-ylamino)-4-methylphenyl]carbamate |
InChI |
InChI=1S/C23H21N3O2/c1-3-28-23(27)24-16-13-12-15(2)21(14-16)26-22-17-8-4-6-10-19(17)25-20-11-7-5-9-18(20)22/h4-14H,3H2,1-2H3,(H,24,27)(H,25,26) |
Clé InChI |
PTCSDKVMSRLMLD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC(=C(C=C1)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


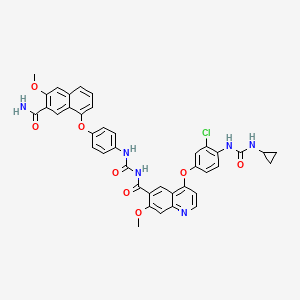
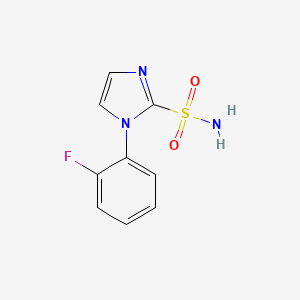
![5,6-Dihydro-4H-cyclopenta[b]furan-6-amine](/img/structure/B12940615.png)
![3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B12940621.png)
![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940622.png)
![12-hydroxy-1,10-bis(2-methylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940636.png)
![1-[2-(Decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12940647.png)
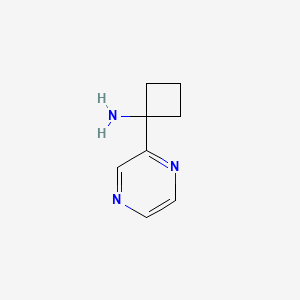
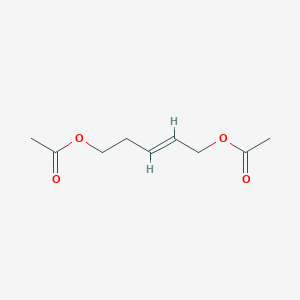
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12940680.png)
